Formic acid;undec-10-en-1-ol
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Overview
Description
Formic acid;undec-10-en-1-ol is a compound that combines formic acid, the simplest carboxylic acid, with undec-10-en-1-ol, an alkenyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Undec-10-en-1-ol can be prepared through the reduction of undecylenic acid or the hydroformylation of 1-decene followed by reduction .
Industrial Production Methods
Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Undec-10-en-1-ol is commercially available and can be produced through the reduction of undecylenic acid, which is derived from castor oil .
Chemical Reactions Analysis
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and esterification . It can act as a reducing agent in the presence of metal catalysts and can be oxidized to carbon dioxide and water . Undec-10-en-1-ol can undergo reactions typical of alcohols and alkenes, such as oxidation, reduction, and addition reactions .
Common Reagents and Conditions
Oxidation: Formic acid can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Formic acid can be reduced to formaldehyde using mild reducing agents.
Esterification: Formic acid can react with alcohols to form esters in the presence of acid catalysts.
Major Products Formed
Formic Acid: Carbon dioxide, water, formaldehyde, and formate esters.
Undec-10-en-1-ol: Undecylenic acid, undecane, and various addition products.
Scientific Research Applications
Formic acid;undec-10-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceuticals.
Mechanism of Action
Formic acid exerts its effects through various mechanisms, including acting as a reducing agent and participating in hydrogen bonding . It targets enzymes and proteins involved in metabolic pathways, such as hydroxypyruvate isomerase and delta-aminolevulinic acid dehydratase . Undec-10-en-1-ol interacts with cellular membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Formic acid;undec-10-en-1-ol can be compared with other similar compounds, such as:
Formic Acid: Simplest carboxylic acid with strong reducing properties.
Undec-10-en-1-ol: Fatty alcohol with a double bond, used in various chemical reactions.
Undecylenic Acid: Derived from undec-10-en-1-ol, used in antifungal medications.
The uniqueness of this compound lies in its combination of properties from both formic acid and undec-10-en-1-ol, making it a versatile compound for various applications.
Properties
CAS No. |
152358-78-6 |
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Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
formic acid;undec-10-en-1-ol |
InChI |
InChI=1S/C11H22O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12;2-1-3/h2,12H,1,3-11H2;1H,(H,2,3) |
InChI Key |
MBIYJXXXMYNKMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCO.C(=O)O |
Origin of Product |
United States |
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